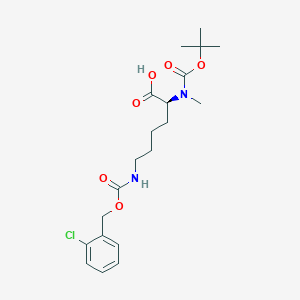

Boc-N-Me-Lys(2-Cl-Z)-OH

Description

BenchChem offers high-quality Boc-N-Me-Lys(2-Cl-Z)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-N-Me-Lys(2-Cl-Z)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-6-[(2-chlorophenyl)methoxycarbonylamino]-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29ClN2O6/c1-20(2,3)29-19(27)23(4)16(17(24)25)11-7-8-12-22-18(26)28-13-14-9-5-6-10-15(14)21/h5-6,9-10,16H,7-8,11-13H2,1-4H3,(H,22,26)(H,24,25)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHFXKKTXOVPLR-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H](CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Nα-Boc-Nα-methyl-L-lysine(Nε-2-chlorobenzyloxycarbonyl), commonly known as Boc-N-Me-Lys(2-Cl-Z)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the N-methylated, protected amino acid derivative, Boc-N-Me-Lys(2-Cl-Z)-OH. As a specialized building block in peptide synthesis, its unique structural features offer significant advantages in the development of therapeutic peptides and other peptidomimetics. This document will delve into its chemical structure, molecular properties, the rationale behind its synthesis, and its strategic application in modern drug discovery.

Chemical Identity and Molecular Characteristics

Boc-N-Me-Lys(2-Cl-Z)-OH is a derivative of the amino acid L-lysine, where the alpha-amino group is protected by both a tert-butyloxycarbonyl (Boc) group and a methyl (Me) group, and the epsilon-amino group of the side chain is protected by a 2-chlorobenzyloxycarbonyl (2-Cl-Z) group.

Chemical Structure

The structure of Boc-N-Me-Lys(2-Cl-Z)-OH is fundamental to its function in peptide chemistry. The N-methylation of the alpha-amino group introduces significant steric hindrance and removes a hydrogen bond donor, which has profound effects on the conformational properties of the resulting peptide.

A common approach for N-methylation of amino acids involves reductive amination. For instance, a method could involve the reaction of the Nα-Boc protected lysine derivative with formaldehyde to form a Schiff base, which is then reduced in situ to the N-methyl amine.

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-N-Me-Lys(2-Cl-Z)-OH is primarily designed for use in Boc-chemistry based solid-phase peptide synthesis (SPPS). The workflow for incorporating this amino acid into a growing peptide chain is outlined below.

Experimental Protocol: Incorporation into a Peptide Sequence

-

Resin Preparation : Start with a suitable resin for Boc-SPPS, with the first amino acid already attached.

-

Deprotection : Remove the Nα-Boc group from the resin-bound amino acid using an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Neutralization : Neutralize the resulting ammonium salt with a base, typically diisopropylethylamine (DIPEA) in DCM or DMF.

-

Coupling :

-

Activate the carboxyl group of Boc-N-Me-Lys(2-Cl-Z)-OH using a suitable coupling reagent (e.g., HBTU, HATU) in the presence of a base like DIPEA.

-

Add the activated amino acid to the deprotected, neutralized resin.

-

Allow the coupling reaction to proceed for a sufficient time (coupling of N-methylated amino acids can be slower and may require longer reaction times or double coupling).

-

-

Capping (Optional) : To block any unreacted amino groups, a capping step with acetic anhydride can be performed.

-

Repeat : Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the desired sequence.

-

Cleavage and Deprotection : Once the peptide synthesis is complete, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups (including the 2-Cl-Z group) using a strong acid cocktail, typically containing hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). The Boc group on the N-terminus is also removed during this step.

-

Purification and Analysis : Purify the crude peptide, usually by reverse-phase high-performance liquid chromatography (RP-HPLC), and verify its identity and purity by mass spectrometry and analytical HPLC.

Conclusion

Boc-N-Me-Lys(2-Cl-Z)-OH is a highly valuable, albeit specialized, reagent for the synthesis of peptides with enhanced therapeutic properties. Its N-methylated backbone offers protection against enzymatic degradation and can improve cell permeability, while the orthogonal protecting groups allow for its seamless integration into established Boc-SPPS protocols. For researchers and drug developers in the field of peptide therapeutics, a thorough understanding of the strategic application of such modified amino acids is crucial for the design of next-generation peptide-based drugs.

References

-

Spengler, J., & Bitan, G. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Organic Chemistry, 20(10), 1085-1098. Available from: [Link]

-

Sagan, S., Karoyan, P., & Chassaing, G. (2004). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 4(5), 509-526. Available from: [Link]

-

LifeTein. Should My Peptide Be Methylated?. (2025, September 25). Available from: [Link]

-

Aapptec. N-Methyl Amino Acids. Available from: [Link]

An In-depth Technical Guide to the Properties of N-alpha-methylated Lysine Derivatives in Peptide Synthesis

Introduction: The Strategic Imperative of N-alpha-Methylation in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, offering high specificity and potency. However, their inherent susceptibility to proteolytic degradation and limited cell permeability have historically constrained their therapeutic potential. N-alpha-methylation, the substitution of the amide proton with a methyl group at the α-nitrogen of an amino acid residue, has emerged as a powerful strategy to overcome these limitations.[1][2] This modification imparts significant changes to the physicochemical properties of a peptide, including enhanced metabolic stability, improved membrane permeability, and conformational rigidity.[2][3]

This guide provides a comprehensive exploration of the properties of N-alpha-methylated lysine derivatives in peptide synthesis. We will delve into the synthetic strategies for incorporating these modified residues, their profound impact on peptide structure and function, and the analytical techniques required for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the transformative potential of N-alpha-methylation in their peptide-based therapeutic programs.

Core Principles: The "Why" Behind N-alpha-Methylation

The decision to introduce an N-alpha-methylated lysine derivative into a peptide sequence is driven by a desire to modulate its biological and pharmacological properties. The substitution of a hydrogen bond donor (the N-H group) with a non-polar methyl group has several key consequences:

-

Enhanced Proteolytic Stability: The presence of the N-methyl group sterically hinders the approach of proteolytic enzymes, effectively shielding the adjacent peptide bond from cleavage.[4][5] This increased resistance to enzymatic degradation translates to a longer in vivo half-life.

-

Increased Lipophilicity and Membrane Permeability: By removing a hydrogen bond donor, N-alpha-methylation reduces the overall polarity of the peptide, thereby increasing its lipophilicity.[3] This is a critical factor for improving passive diffusion across cellular membranes, a key hurdle for many peptide drugs.

-

Conformational Constraint: The steric bulk of the methyl group restricts the rotational freedom of the peptide backbone, influencing the local conformation.[3] This can be strategically employed to stabilize bioactive conformations, potentially leading to enhanced receptor binding affinity and specificity.

It is crucial to recognize that the effects of N-alpha-methylation are highly context-dependent, relying on the specific residue being modified and its position within the peptide sequence.[3]

Synthetic Strategies: Incorporating N-alpha-methylated Lysine

The synthesis of peptides containing N-alpha-methylated lysine residues can be approached through two primary strategies: the use of pre-synthesized N-alpha-methylated lysine building blocks or on-resin N-methylation of a lysine residue within a pre-assembled peptide sequence.

Building Block Approach: The Power of Orthogonal Protection

The most common and versatile method for incorporating N-alpha-methylated lysine is through the use of Fmoc-protected building blocks in solid-phase peptide synthesis (SPPS). A key derivative for this purpose is Fmoc-N-Me-Lys(Boc)-OH .[] This building block features:

-

Nα-Fmoc protection: The fluorenylmethyloxycarbonyl (Fmoc) group protects the alpha-amino group and is readily removed under basic conditions (e.g., piperidine in DMF), allowing for sequential peptide chain elongation.[7]

-

Nε-Boc protection: The tert-butyloxycarbonyl (Boc) group provides orthogonal protection for the epsilon-amino group of the lysine side chain.[8] This group is stable to the basic conditions used for Fmoc removal but is cleaved under acidic conditions (e.g., trifluoroacetic acid), typically during the final cleavage of the peptide from the resin.[8][9]

-

Nα-Methylation: The methyl group is pre-installed on the alpha-nitrogen, ensuring its precise placement within the peptide sequence.[]

The use of such orthogonally protected building blocks provides precise control over the location of the N-alpha-methylation.[10]

Diagram: Orthogonal Protection of Fmoc-N-Me-Lys(Boc)-OH

Caption: Orthogonal protection scheme of Fmoc-N-Me-Lys(Boc)-OH.

On-Resin N-Methylation: A Post-Synthetic Modification Strategy

An alternative approach is the N-methylation of a lysine residue after it has been incorporated into the peptide chain on the solid support.[1][11] This method offers flexibility but requires careful optimization to ensure selectivity and avoid side reactions.

A common on-resin N-methylation protocol involves the following steps:

-

Selective Deprotection: The peptide is synthesized using a lysine derivative with a highly acid-labile side-chain protecting group, such as the 4-methyltrityl (Mtt) group (Fmoc-Lys(Mtt)-OH).[12][13] The Mtt group can be selectively removed on-resin using dilute trifluoroacetic acid (TFA) in dichloromethane (DCM) without affecting other acid-labile protecting groups like Boc.[13][14]

-

Sulfonamide Formation: The newly deprotected ε-amino group is then reacted with an o-nitrobenzenesulfonyl (o-NBS) chloride to form a sulfonamide. This serves to protect the ε-amino group while activating the α-amino group for the subsequent methylation step.[15]

-

N-Methylation: The peptide-resin is then treated with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1][15]

-

Sulfonamide Removal: The o-NBS protecting group is removed to regenerate the free ε-amino group.[15]

Diagram: On-Resin N-alpha-Methylation Workflow

Caption: General workflow for on-resin N-alpha-methylation of a lysine residue.

Experimental Protocols: A Practical Guide

Protocol 1: Synthesis of Fmoc-N-Me-Lys(Boc)-OH

A concise preparation of Fmoc-N-Me-Lys(Boc)-OH can be achieved through a multi-step solution-phase synthesis.[16]

-

Reductive Benzylation and Methylation: Start with Fmoc-Lys-OH. Perform consecutive reductive benzylation and reductive methylation in a one-pot reaction.[16]

-

Debenzylation and Boc Protection: Follow with debenzylation via catalytic hydrogenolysis and subsequent Boc protection of the ε-amino group in another one-pot reaction to yield the final product.[16]

Protocol 2: Solid-Phase Peptide Synthesis using Fmoc-N-Me-Lys(Boc)-OH

The incorporation of Fmoc-N-Me-Lys(Boc)-OH into a peptide sequence during SPPS presents a synthetic challenge due to the steric hindrance of the N-methyl group, which can lead to slower coupling kinetics.[3][17]

-

Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the growing peptide chain.

-

Coupling of Fmoc-N-Me-Lys(Boc)-OH:

-

Dissolve Fmoc-N-Me-Lys(Boc)-OH (3 equivalents) and a coupling reagent such as HATU (2.9 equivalents) in DMF.

-

Add a base, for instance, N,N-diisopropylethylamine (DIEA) (6 equivalents).

-

Add the activation mixture to the resin and couple for an extended period (e.g., 2-4 hours) or at an elevated temperature to ensure complete reaction.

-

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents.

-

Repeat: Continue with subsequent Fmoc deprotection and coupling cycles for the remaining amino acids in the sequence.

Protocol 3: On-Resin Selective Deprotection of the Mtt Group

The selective removal of the Mtt group from a lysine side chain is a critical step for on-resin modifications.[12]

-

Resin Swelling: Swell the peptide-resin in DCM.

-

Deprotection Cocktail: Treat the resin with a solution of 1% TFA and 5% triisopropylsilane (TIS) in DCM.[12][18] The TIS acts as a scavenger to capture the released Mtt cation.

-

Reaction Time: Gently agitate the mixture for 30 minutes. Repeat the treatment until a colorimetric test (e.g., addition of a drop of the filtrate to TFA, no yellow/orange color indicates completion) shows complete removal of the Mtt group.[12]

-

Washing and Neutralization: Wash the resin thoroughly with DCM, followed by a neutralization step with a solution of 10% DIEA in DMF, and finally wash with DMF.

Table 1: Comparison of Mtt Deprotection Protocols

| Protocol | Reagents | Typical Reaction Time | Advantages | Disadvantages |

| Standard TFA/DCM | 1-2% TFA, 1-5% TIS in DCM | 30 min to 2 hours (repeated) | Well-established and effective for many sequences.[12] | Can lead to premature cleavage of other acid-labile groups.[12] |

| HFIP-Based Cocktail | DCM/HFIP/TFE/TES | 1-2 hours | Milder conditions, reducing side reactions.[12] | May require optimization for different sequences.[12] |

Impact on Peptide Properties: A Deeper Dive

The introduction of an N-alpha-methylated lysine can have profound and sometimes unpredictable effects on the biological activity of a peptide.

-

Protein-Protein and Protein-DNA Interactions: N-alpha-methylation can alter the charge distribution and hydrophobicity of a peptide, thereby influencing its interactions with other biomolecules.[19] For instance, N-alpha-trimethylation of certain proteins has been shown to increase their binding affinity to DNA.[19]

-

Post-Translational Modifications: The methylation state of lysine residues, both at the alpha and epsilon positions, is a critical post-translational modification that regulates a vast array of cellular processes.[20][21] Synthetic peptides containing methylated lysine are invaluable tools for studying these processes.[22][23]

-

Cellular Uptake: The increased lipophilicity imparted by N-alpha-methylation can enhance the ability of a peptide to cross cell membranes, a crucial attribute for intracellular drug targets.[1]

Analytical Characterization: Ensuring Quality and Purity

The successful synthesis and purification of peptides containing N-alpha-methylated lysine derivatives require rigorous analytical characterization.

-

Mass Spectrometry (MS): This is the primary tool for confirming the correct mass of the synthesized peptide. Each methylation adds 14.02 Da to the mass of the residue.[23] High-resolution mass spectrometry can be used to confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the peptide. N-methylated peptides may exhibit altered retention times compared to their non-methylated counterparts due to changes in hydrophobicity. The presence of multiple peaks in the chromatogram could be due to the slow interconversion between cis and trans isomers of the N-methylated peptide bond.[17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information, confirming the site of methylation and providing insights into the conformational changes induced by the modification.

Conclusion: A Versatile Tool for Peptide Drug Discovery

N-alpha-methylated lysine derivatives are a powerful addition to the medicinal chemist's toolbox for optimizing the properties of peptide-based therapeutics. By enhancing metabolic stability, improving cell permeability, and influencing biological interactions, this modification can transform a promising peptide lead into a viable drug candidate. The choice between the building block approach and on-resin methylation will depend on the specific synthetic strategy and the desired outcome. As our understanding of the nuanced effects of N-alpha-methylation continues to grow, so too will its application in the design of next-generation peptide therapeutics.

References

- A Head-to-Head Comparison of Mtt Deprotection Protocols in Peptide Synthesis - Benchchem. (n.d.).

- Aletras, A., Barlos, K., Gatos, D., Koutsogianni, S., & Mamos, P. (1995). Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs. International Journal of Peptide and Protein Research, 45(5), 488–496.

- Selecting Orthogonal Building Blocks - Sigma-Aldrich. (n.d.).

-

Aletras, A., Barlos, K., Gatos, D., Koutsogianni, S., & Mamos, P. (1995). Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs. PubMed. Retrieved from [Link]

-

Facile semisynthesis of ubiquitylated peptides with the ligation auxiliary 2-aminooxyethanethiol - PMC. (n.d.). Retrieved from [Link]

-

The deprotection of Lys(Mtt) revisited | Request PDF - ResearchGate. (2026, January 4). Retrieved from [Link]

- CN112110833A - Preparation method of Fmoc-Lys (Mtt) -OH - Google Patents. (n.d.).

-

Technical Support Information Bulletin 1181 - Selective Removal of Mtt Protecting Group From Amines - Aapptec Peptides. (n.d.). Retrieved from [Link]

-

A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides - ResearchGate. (2025, August 10). Retrieved from [Link]

-

Concise preparation of N α-Fmoc-N ɛ-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide - ResearchGate. (2025, August 10). Retrieved from [Link]

- Chi, H., Islam, M. S., Nsiama, T. K., Kato, T., & Nishino, N. (2014). A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. Amino acids, 46(5), 1305–1311.

-

Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs. | Semantic Scholar. (n.d.). Retrieved from [Link]

-

Technical Support Information Bulletin 1208. (n.d.). Retrieved from [Link]

- Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189.

- EP2110380B1 - Alpha-N-methylation of amino acids - Google Patents. (n.d.).

-

Solid-phase synthesis and characterization of N-methyl-rich peptides | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Minimal Protection Strategies for SPPS - DriveHQ. (n.d.). Retrieved from [Link]

-

Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments. (n.d.). Retrieved from [Link]

-

Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC. (n.d.). Retrieved from [Link]

-

Characterizations of Protein Arginine Deiminase 1 as a Substrate of NTMT1: Implications of Nα-Methylation in Protein Stability and Interaction | Journal of Proteome Research - ACS Publications. (2024, September 17). Retrieved from [Link]

-

Nα‐Methylation of arginine: Implications for cell‐penetrating peptides - Raines Lab. (2022, December 5). Retrieved from [Link]

-

Overview of Solid Phase Peptide Synthesis | AAPPTec. (n.d.). Retrieved from [Link]

-

On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC. (n.d.). Retrieved from [Link]

-

Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase | UC Davis. (n.d.). Retrieved from [Link]

-

Protocol for reductive dimethylation of surface-exposed lysine residues Ref. (n.d.). Retrieved from [Link]

- Cilibrizzi, A., et al. (2014). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Medicinal Chemistry, 21(33), 3795-3816.

-

The functional diversity of protein lysine methylation | Molecular Systems Biology. (2014, April 8). Retrieved from [Link]

-

Should My Peptide Be Methylated? - LifeTein. (2025, September 25). Retrieved from [Link]

- Fonzi, W. A., & Grollman, E. F. (1984). Role of lysine methylation in the activities of elongation factor 1 alpha. Journal of Biological Chemistry, 259(10), 6467-6473.

-

The Effect of N-acetylation and N-methylation of Lysine Residue of Tat Peptide on its Interaction with HIV-1 TAR RNA - PMC. (2013, October 17). Retrieved from [Link]

-

Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects - MDPI. (2025, November 19). Retrieved from [Link]

-

Intriguing Origins of Protein Lysine Methylation: Influencing Cell Function Through Dynamic Methylation - Oxford Academic. (2020, March 17). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lifetein.com [lifetein.com]

- 4. researchgate.net [researchgate.net]

- 5. A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. advancedchemtech.com [advancedchemtech.com]

- 9. peptide.com [peptide.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Facile semisynthesis of ubiquitylated peptides with the ligation auxiliary 2-aminooxyethanethiol - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The functional diversity of protein lysine methylation | Molecular Systems Biology | Springer Nature Link [link.springer.com]

- 21. The Effect of N-acetylation and N-methylation of Lysine Residue of Tat Peptide on its Interaction with HIV-1 TAR RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. mdpi.com [mdpi.com]

Navigating Peptide Modification: A Technical Guide to Boc-N-Me-Lys(2-Cl-Z)-OH

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and drug design, the strategic modification of amino acid building blocks is paramount to enhancing therapeutic efficacy, metabolic stability, and target specificity. This guide provides an in-depth exploration of a unique and valuable reagent, Boc-N-Me-Lys(2-Cl-Z)-OH , an N-methylated and side-chain protected lysine derivative. While a dedicated CAS number for this compound is not widely cataloged, its significance and availability through specialized chemical suppliers warrant a comprehensive technical overview for researchers at the forefront of peptide science.

The Strategic Advantage of N-Methylation in Peptide Therapeutics

N-methylation, the addition of a methyl group to the backbone amide nitrogen of an amino acid, is a subtle modification with profound consequences for peptide structure and function.[1] This seemingly minor alteration imparts several key advantages that are highly sought after in drug development:

-

Enhanced Proteolytic Resistance: The presence of a methyl group on the amide nitrogen sterically hinders the approach of proteases, significantly slowing down enzymatic degradation of the peptide backbone.[2][3] This leads to a longer in-vivo half-life, a critical factor for reducing dosing frequency and improving patient compliance.

-

Increased Cell Permeability: By removing the hydrogen bond donor capability of the amide proton, N-methylation can disrupt the formation of intramolecular hydrogen bonds that often lead to peptide aggregation and poor membrane permeability.[][5] This can enhance the oral bioavailability and cellular uptake of peptide-based drugs.

-

Conformational Constraint: The introduction of an N-methyl group can restrict the conformational freedom of the peptide backbone, locking it into a bioactive conformation.[3] This can lead to increased receptor affinity and selectivity.

-

Modulation of Biological Activity: The cumulative effects of N-methylation can fine-tune the biological activity of a peptide, sometimes converting a receptor agonist into an antagonist or vice versa.[3]

The strategic incorporation of N-methylated amino acids, such as Boc-N-Me-Lys(2-Cl-Z)-OH, offers a powerful tool to overcome some of the inherent limitations of native peptides as therapeutic agents.

Understanding the Protecting Groups: Boc and 2-Cl-Z

The utility of Boc-N-Me-Lys(2-Cl-Z)-OH in peptide synthesis is defined by its orthogonal protecting groups, which allow for the selective and sequential formation of peptide bonds.

-

The Boc (tert-Butyloxycarbonyl) Group: The Boc group protects the α-amino group of the lysine residue. It is a cornerstone of one of the major strategies in solid-phase peptide synthesis (SPPS).[6] The Boc group is highly stable under a variety of conditions but can be readily removed with moderate to strong acids, such as trifluoroacetic acid (TFA).

-

The 2-Cl-Z (2-Chlorobenzyloxycarbonyl) Group: The 2-Cl-Z group protects the ε-amino group of the lysine side chain. This protecting group is favored in Boc-based SPPS due to its enhanced stability to the repetitive TFA treatments required for Boc group removal, compared to the standard Z (benzyloxycarbonyl) group. The 2-Cl-Z group is typically removed during the final cleavage of the peptide from the resin, often using strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).

The combination of the N-methylated backbone with these specific protecting groups makes Boc-N-Me-Lys(2-Cl-Z)-OH a valuable building block for the synthesis of complex and highly modified peptides.

Commercial Availability

While a specific CAS number for Boc-N-Me-Lys(2-Cl-Z)-OH is not readily found in major chemical databases, it is available from specialized suppliers as a research and development chemical.

| Supplier | Product Name | Additional Information |

| ChemPep | Boc-N-Me-Lys(2-Cl-Z)-OH | Available for research and development purposes.[7] |

Note: Researchers should inquire directly with the supplier for lot-specific data, including purity and characterization.

Experimental Protocol: Incorporation of Boc-N-Me-Lys(2-Cl-Z)-OH in Boc-SPPS

The following is a generalized, step-by-step protocol for the incorporation of Boc-N-Me-Lys(2-Cl-Z)-OH into a growing peptide chain using manual or automated Boc-based solid-phase peptide synthesis.

Materials:

-

Boc-protected amino acid-loaded resin

-

Boc-N-Me-Lys(2-Cl-Z)-OH

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIPEA)

-

Coupling reagent (e.g., HBTU, HATU)

-

Kaiser test reagents

-

Cleavage cocktail (e.g., HF/anisole or TFMSA-based)

-

Diethyl ether, cold

Workflow Diagram:

Caption: Workflow for Boc-SPPS incorporating Boc-N-Me-Lys(2-Cl-Z)-OH.

Step-by-Step Methodology:

-

Resin Swelling: Swell the Boc-amino acid-loaded resin in DCM for 30-60 minutes.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 25-50% TFA in DCM to the resin.

-

Agitate for 1-2 minutes, then drain.

-

Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

-

Drain and wash the resin thoroughly with DCM (3-5 times).

-

-

Neutralization:

-

Wash the resin with DMF (2-3 times).

-

Add a solution of 5-10% DIPEA in DMF to the resin and agitate for 5-10 minutes.

-

Drain and wash the resin with DMF (3-5 times).

-

-

Coupling:

-

In a separate vessel, pre-activate Boc-N-Me-Lys(2-Cl-Z)-OH (e.g., 3-4 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 3-4 eq.) and DIPEA (6-8 eq.) in DMF for 5-10 minutes. Note: Coupling to an N-methylated residue can be slower, so extended coupling times or double coupling may be necessary.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours, or until the reaction is complete as monitored by the Kaiser test.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times).

-

-

Monitoring:

-

Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), repeat the coupling step.

-

-

Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.

-

Final Cleavage and Deprotection:

-

After the final amino acid has been coupled and the terminal Boc group removed, wash the resin with DCM and dry under vacuum.

-

Treat the resin with a suitable cleavage cocktail (e.g., anhydrous HF with a scavenger like anisole) to cleave the peptide from the resin and remove the 2-Cl-Z side-chain protecting group. Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.

-

-

Peptide Precipitation and Purification:

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Collect the crude peptide by centrifugation or filtration.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Synthesis of Boc-N-Me-Lys(2-Cl-Z)-OH

For researchers interested in the synthesis of this building block, a general approach involves the N-methylation of a suitably protected lysine derivative. A common method for the N-methylation of Boc-protected amino acids utilizes sodium hydride and methyl iodide in an aprotic solvent like tetrahydrofuran (THF).[8][9] The reaction proceeds via the deprotonation of both the carboxylic acid and the Boc-protected amine, followed by the selective methylation of the nitrogen.

Synthetic Pathway Diagram:

Caption: General synthetic route for N-methylation of Boc-Lys(2-Cl-Z)-OH.

This synthetic approach leverages the chelation of the sodium cation by the carboxylate, which deactivates it towards methylation, allowing for the preferential methylation of the less sterically hindered carbamate nitrogen.[10]

Conclusion

Boc-N-Me-Lys(2-Cl-Z)-OH represents a sophisticated and highly valuable building block for the synthesis of advanced peptide therapeutics. The strategic incorporation of N-methylation offers a proven strategy to enhance the pharmacokinetic properties of peptides, while the Boc and 2-Cl-Z protecting groups provide the necessary orthogonality for efficient solid-phase synthesis. While its commercial availability is limited to specialized suppliers, the potential benefits it offers in drug discovery make it a compelling tool for researchers pushing the boundaries of peptide science.

References

- BenchChem. (2025). The Pivotal Role of N-Methylated Amino Acids in Biological Systems: A Technical Guide for Researchers and Drug Development Professionals. BenchChem.

- BOC Sciences. (n.d.).

- Merck. (n.d.). N-Methylated Amino Acids | Reagents, Chemicals and Labware. Sigma-Aldrich.

- Aapptec Peptides. (n.d.). N-Methyl Amino Acids Archives. Aapptec.

- Lokey Lab Protocols. (2017, March 2).

- Enamine. (n.d.). N-Methyl Amino Acids. Enamine.

- Aurelio, L., et al. (2009). On the selective N-methylation of BOC-protected amino acids. The Journal of Organic Chemistry, 74(21), 8425–8427.

- ChemPep. (n.d.). Boc-N-Me-Lys(2-Cl-Z)-OH. ChemPep.

- Chi, H., et al. (2014). A convenient preparation of N(ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. Amino Acids, 46(5), 1305–1311.

- Wiejak, S., et al. (1999). A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. Chemical & Pharmaceutical Bulletin, 47(10), 1489-1490.

- Aurelio, L., et al. (2009). On the Selective N-Methylation of BOC-Protected Amino Acids.

- MedChemExpress. (n.d.). Boc-Lys(2-Cl-Z)

- Google Patents. (n.d.). CN112694420A - N2Preparation method of methyl ester- (tert-butoxycarbonyl) -L-lysine hydrochloride.

- Chem-Impex. (n.d.). Boc-L-Lys(2-Cl-Z)-O-CH2-Ph-CH2-COOH. Chem-Impex.

- Anaspec. (n.d.). Boc-Lys-OH - 5 g. Anaspec.

- Peptides International. (n.d.). Boc-D-Lys(2-Cl-Z)-OH [57096-11-4].

Sources

- 1. benchchem.com [benchchem.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. peptide.com [peptide.com]

- 5. N-Methyl Amino Acids - Enamine [enamine.net]

- 6. CN112694420A - N2Preparation method of methyl ester- (tert-butoxycarbonyl) -L-lysine hydrochloride - Google Patents [patents.google.com]

- 7. chempep.com [chempep.com]

- 8. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]

- 9. On the selective N-methylation of BOC-protected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to N-Methylation: Enhancing Peptide Stability and Modulating Conformation for Advanced Therapeutics

Introduction: Overcoming the Achilles' Heel of Peptide Therapeutics

Peptide-based drugs have emerged as a highly promising class of therapeutics, celebrated for their high selectivity, potency, and lower toxicity compared to small molecules.[1] However, their progression from bench to bedside is frequently hampered by inherent pharmacokinetic limitations, most notably their susceptibility to rapid enzymatic degradation in vivo.[1][2][3][4] This vulnerability to proteolysis results in a short plasma half-life, limiting bioavailability and therapeutic efficacy.[3][4] To unlock the full potential of these molecules, strategic modifications are essential.

Among the various strategies employed to enhance peptide "drug-likeness," N-methylation of the peptide backbone stands out as a powerful and versatile tool.[2] This seemingly subtle modification—the addition of a methyl group to a backbone amide nitrogen—can profoundly alter a peptide's physicochemical properties, leading to significant improvements in metabolic stability, membrane permeability, and conformational control.[1][5][6]

This guide provides a comprehensive technical overview of N-methylation, exploring its mechanistic impact on proteolytic stability and peptide conformation. We will delve into the causality behind its effects and provide field-proven experimental protocols for its implementation and analysis, designed for researchers, scientists, and drug development professionals seeking to harness this technique for next-generation peptide therapeutics.

Part 1: Enhancing Proteolytic Stability through Steric Shielding

The primary and most sought-after benefit of N-methylation is the remarkable increase in resistance to enzymatic degradation. Proteases, the enzymes responsible for peptide cleavage, recognize and bind to specific sequences, subsequently catalyzing the hydrolysis of the amide backbone. The introduction of an N-methyl group provides a direct and effective defense against this process.

The Underlying Mechanism: Steric Hindrance

The protective effect of N-methylation is rooted in a straightforward principle: steric hindrance. The methyl group, appended to the amide nitrogen, acts as a physical "shield" that blocks the access of proteolytic enzymes to the adjacent peptide bond.[5] This steric bulk disrupts the precise molecular recognition and binding required for the enzyme's catalytic machinery to function, effectively rendering the peptide bond resistant to cleavage.[5] This site-specific modification can dramatically increase a peptide's longevity in biological systems, a critical factor for achieving a sustained therapeutic effect.[5]

A strategic N-methyl scan, where single N-methylated residues are systematically incorporated at different positions, can identify key cleavage sites and generate analogs with substantially enhanced stability.[3][7]

Diagram: Mechanism of Proteolytic Shielding

Caption: N-methylation sterically hinders protease access to the peptide backbone.

Experimental Protocol: In Vitro Proteolysis Assay

To empirically validate the enhanced stability of an N-methylated peptide, a controlled in vitro proteolysis assay is essential. This protocol provides a self-validating system by directly comparing the degradation rates of the native peptide and its N-methylated analog.

Objective: To quantify and compare the proteolytic stability of a native peptide versus its N-methylated counterpart in the presence of a relevant protease (e.g., trypsin, chymotrypsin, or serum).

Methodology:

-

Preparation of Stock Solutions:

-

Peptides: Prepare 1 mg/mL stock solutions of both the native and N-methylated peptides in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Protease: Prepare a stock solution of the chosen protease (e.g., Trypsin at 1 mg/mL in 1 mM HCl). For assays using serum, prepare 10% or 50% solutions of rat or human serum in buffer.[8]

-

-

Reaction Setup:

-

Label two sets of microcentrifuge tubes for each peptide (native and N-methylated). One set will be the experimental group (with protease), and the other will be the control group (without protease).

-

In each tube, add the peptide stock solution to achieve a final concentration of 100 µg/mL in a final reaction volume of 100 µL.

-

Equilibrate all tubes to the reaction temperature (typically 37°C) for 5 minutes.

-

-

Initiation of Reaction:

-

To initiate the reaction, add the protease to the experimental tubes to achieve a specific enzyme-to-substrate ratio (e.g., 1:100 w/w). For serum, add the prepared serum solution.

-

To the control tubes, add an equal volume of the protease/serum buffer.

-

Vortex gently to mix and start the timer immediately.

-

-

Time-Course Sampling and Quenching:

-

At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 20 µL aliquot from each reaction tube.

-

Immediately quench the enzymatic activity by adding the aliquot to a tube containing 20 µL of a quenching solution (e.g., 10% Trichloroacetic Acid or 1% Trifluoroacetic Acid). This step is critical to stop the degradation at the precise time point.

-

-

Sample Analysis by RP-HPLC:

-

Centrifuge the quenched samples to pellet precipitated proteins (especially for serum samples).

-

Analyze the supernatant using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system.

-

Use a C18 column and a gradient of water/acetonitrile with 0.1% TFA.

-

Monitor the absorbance at 214 nm or 280 nm.

-

-

Data Analysis:

-

Quantify the peak area of the intact peptide at each time point.

-

Normalize the peak area at each time point (Tx) to the peak area at T0.

-

Plot the percentage of remaining intact peptide against time.

-

Calculate the half-life (t1/2) for both the native and N-methylated peptides.

-

Data Presentation: Comparative Proteolytic Stability

The results of the proteolysis assay can be summarized to clearly demonstrate the impact of N-methylation.

| Peptide Variant | Protease | Half-Life (t1/2) in minutes | Fold-Increase in Stability |

| Native Peptide | Trypsin | 25 | - |

| N-Me-Peptide | Trypsin | > 240 | > 9.6 |

| Native Peptide | Human Serum (10%) | 45 | - |

| N-Me-Peptide | Human Serum (10%) | > 360 | > 8.0 |

Part 2: Modulating Peptide Conformation

Beyond enhancing stability, N-methylation imposes significant conformational constraints on the peptide backbone.[5] This has profound implications for a peptide's biological activity, receptor binding affinity, and selectivity.[2][9]

The Underlying Mechanisms: Torsional Constraints and H-Bond Disruption

-

Restricted Torsional Freedom: The addition of the methyl group introduces steric bulk that restricts the rotation around the N-Cα (phi, φ) and Cα-C (psi, ψ) bonds of the peptide backbone.[5] This reduces the peptide's overall flexibility, effectively "locking" it into a more defined set of conformations.

-

Elimination of Hydrogen Bond Donor: The amide proton (N-H) is a crucial hydrogen bond donor that stabilizes canonical secondary structures like α-helices and β-sheets.[10] N-methylation replaces this proton with a methyl group, removing its ability to donate a hydrogen bond.[1][5] This disruption can destabilize these structures.

-

Promotion of β-Turns and Cis Amide Bonds: While disrupting some structures, N-methylation can favor others. It has been shown to promote the formation of β-turns.[11] Furthermore, the energy barrier between the trans and cis conformations of the N-methylated amide bond is lower than that of a normal amide bond, often leading to a significant population of the cis isomer, which can drastically alter the peptide's overall shape.[10][11]

This conformational control is a double-edged sword: it can be used to stabilize a peptide in its bioactive conformation, thereby increasing affinity and selectivity, but an ill-placed methyl group can also disrupt critical interactions and reduce or abolish activity.[3][5]

Experimental Protocols for Conformational Analysis

A multi-technique approach is recommended to accurately characterize the conformational changes induced by N-methylation.[12][13]

A. Circular Dichroism (CD) Spectroscopy: A Global View of Secondary Structure

CD spectroscopy provides a rapid, low-resolution assessment of the overall secondary structure content of a peptide in solution.[12]

Methodology:

-

Sample Preparation: Dissolve the native and N-methylated peptides in a suitable, non-absorbing solvent (e.g., 10 mM phosphate buffer, pH 7.0) to a final concentration of 0.1-0.2 mg/mL.

-

Instrument Setup: Use a quartz cuvette with a 1 mm path length. Set the instrument to scan in the far-UV region (typically 190-260 nm).

-

Data Acquisition: Record the CD spectrum for each peptide. Acquire a baseline spectrum of the solvent alone and subtract it from the peptide spectra.

-

Interpretation:

-

α-helical structures show characteristic negative bands at ~222 nm and ~208 nm and a positive band at ~192 nm.[10]

-

β-sheet structures typically show a negative band around 218 nm.

-

Random coil or disordered structures exhibit a strong negative band near 200 nm.

-

A significant change in the CD spectrum between the native and N-methylated peptide, such as a loss of intensity at 222 nm, indicates a disruption of helical content due to the N-methylation.[10]

-

B. Nuclear Magnetic Resonance (NMR) Spectroscopy: High-Resolution 3D Structure

NMR is the gold standard for determining the detailed three-dimensional structure and dynamics of peptides in solution.[12][13][14][15]

Methodology:

-

Sample Preparation: Dissolve a higher concentration of the peptide (~1-5 mM) in a deuterated solvent (e.g., D₂O or a H₂O/D₂O mixture) with an appropriate buffer.

-

Data Acquisition:

-

1D ¹H NMR: Provides an initial fingerprint of the peptide. The presence of two distinct sets of signals for residues flanking the N-methylated site can indicate the co-existence of cis and trans isomers.[10]

-

2D TOCSY (Total Correlation Spectroscopy): Used to assign signals to specific amino acid spin systems.

-

2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment. It detects protons that are close in space (< 5 Å), providing the distance constraints needed for structure calculation.[14]

-

-

Structure Calculation:

-

Use the distance constraints derived from NOESY spectra as input for molecular modeling software (e.g., CYANA, CNS).[14]

-

The software calculates an ensemble of 3D structures that are consistent with the experimental data.

-

-

Interpretation: Analysis of the final structure ensemble reveals detailed conformational features, such as the presence of specific turns, the orientation of side chains, and the cis/trans isomerization state of the N-methylated amide bond.

Part 3: Synthesis and Characterization Workflow

The successful application of N-methylation hinges on robust synthetic and analytical methods. The incorporation of N-methylated amino acids into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) presents challenges, primarily due to the steric hindrance of the secondary amine, which can lead to incomplete coupling.[5]

Common Synthetic Strategies

-

Using Pre-synthesized Fmoc-N-methyl-amino acids: This is the most common and reliable approach. Commercially available or custom-synthesized N-methylated building blocks are coupled using potent coupling reagents (e.g., HATU, COMU) to overcome the steric hindrance.[16]

-

On-Resin N-methylation: This method involves methylating the amino acid after it has been coupled to the resin. A common procedure involves protecting the free amine with an o-nitrobenzenesulfonyl (o-NBS) group, followed by methylation and subsequent deprotection.[9]

Regardless of the method, synthesis is typically followed by purification via RP-HPLC and identity confirmation by mass spectrometry, which will show a mass increase of 14 Da for each N-methylation.

Diagram: General Workflow for N-Methylated Peptide Development

Caption: A typical workflow for the synthesis and analysis of N-methylated peptides.

Conclusion: A Strategic Tool for Rational Peptide Design

N-methylation is a potent, strategically valuable modification in peptide drug development. Its ability to confer enhanced proteolytic stability is a direct and reliable method for extending a peptide's in vivo half-life. Concurrently, its profound influence on backbone conformation allows for the fine-tuning of a peptide's three-dimensional structure to optimize receptor binding, selectivity, and even membrane permeability.[2][3][17]

However, the decision to incorporate N-methylation requires careful consideration. The benefits of increased stability and conformational rigidity must be balanced against potential drawbacks, such as increased synthetic complexity and the risk of disrupting a peptide's bioactive conformation.[5] A systematic approach, involving N-methyl scanning combined with rigorous stability and conformational analyses, provides a rational framework for harnessing the full power of this modification. By understanding and applying the principles outlined in this guide, researchers can effectively transform labile peptide leads into robust therapeutic candidates with significantly improved pharmacokinetic profiles.

References

-

Should My Peptide Be Methylated? LifeTein. [Link]

-

Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. [Link]

-

Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. PubMed. [Link]

-

Synthesis of N-methylated cyclic peptides. PubMed. [Link]

-

Efficient Method for the Synthesis of N-Methylated Peptides. Synfacts. [Link]

-

N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. PubMed. [Link]

-

Backbone N-methylation of peptides. SSRN. [Link]

-

Methylated Peptide. CD Formulation. [Link]

-

Methods of peptide conformation studies. Acta Biochimica Polonica. [Link]

-

N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. ResearchGate. [Link]

-

Conformational Changes Induced by Methyl Side-Chains in Protonated Tripeptides Containing Glycine and Alanine Residues. OSTI.GOV. [Link]

-

Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. ResearchGate. [Link]

-

N-methylation of peptides: a new perspective in medicinal chemistry. PubMed. [Link]

-

Methods of peptide conformation studies. PubMed. [Link]

-

N-methylation in amino acids and peptides: Scope and limitations. ResearchGate. [Link]

-

N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Center for Integrated Protein Science Munich. [Link]

-

Improving oral bioavailability of cyclic peptides by N-methylation. PubMed. [Link]

-

Backbone N-modified peptides: beyond N-methylation. Dipòsit Digital de la Universitat de Barcelona. [Link]

-

Improving Oral Bioavailability of Cyclic Peptides by N-Methylation. ResearchGate. [Link]

-

Site-Selective N-Methylation of Peptides on Solid Support (1997). SciSpace. [Link]

-

N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. PMC. [Link]

-

Interrogation of solution conformation of complex macrocyclic peptides utilizing a combined SEC-HDX-MS, circular dichroism, and NMR workflow. The Analyst. [Link]

-

ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate. [Link]

-

NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. ACS Publications. [Link]

-

NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Scilit. [Link]

-

Limited proteolysis protocol. Addgene. [Link]

Sources

- 1. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CIPSM - N-Methylation of Peptides: A New Perspective in Medicinal Chemistry [cipsm.de]

- 5. lifetein.com [lifetein.com]

- 6. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. med.unc.edu [med.unc.edu]

- 9. papers.ssrn.com [papers.ssrn.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. abp.ptbioch.edu.pl [abp.ptbioch.edu.pl]

- 13. Methods of peptide conformation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]

- 15. scilit.com [scilit.com]

- 16. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 17. Improving oral bioavailability of cyclic peptides by N-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile and Experimental Determination of Boc-N-Me-Lys(2-Cl-Z)-OH in DMF and DCM

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of protected amino acid derivatives is a critical parameter in synthetic peptide chemistry, directly influencing reaction kinetics, purity, and overall yield. This technical guide provides a comprehensive analysis of the solubility of N-α-Boc-N-α-methyl-N-ε-(2-chlorobenzyloxycarbonyl)-L-lysine (Boc-N-Me-Lys(2-Cl-Z)-OH) in two commonly used solvents in peptide synthesis: N,N-Dimethylformamide (DMF) and Dichloromethane (DCM). This document synthesizes theoretical principles with practical, field-proven methodologies to offer a robust understanding for researchers. We will explore the physicochemical properties of the solute and solvents, predict solubility behavior based on analogous compounds, and provide a detailed, self-validating experimental protocol for quantitative solubility determination.

Introduction: The Critical Role of Solubility in Peptide Synthesis

In the realm of solid-phase peptide synthesis (SPPS) and solution-phase synthesis, the efficient dissolution of reagents is paramount. Incomplete solubilization of a protected amino acid can lead to a host of downstream complications, including sluggish or incomplete coupling reactions, the formation of deletion sequences, and challenging purifications. The choice of solvent is therefore not a trivial matter but a strategic decision that can dictate the success of a synthetic campaign.

Boc-N-Me-Lys(2-Cl-Z)-OH is a specialized building block used to incorporate N-methylated lysine residues into a peptide sequence. N-methylation is a key post-translational modification that can impart peptides with enhanced proteolytic stability, improved cell permeability, and constrained conformations, which are often desirable traits in therapeutic peptide development[1]. The presence of the N-methyl group, however, also introduces steric hindrance and alters the molecule's polarity and hydrogen bonding capabilities, thereby affecting its solubility profile compared to its non-methylated counterpart.

This guide will focus on two of the most prevalent solvents in peptide synthesis: DMF, a polar aprotic solvent, and DCM, a moderately polar solvent[2][3]. Understanding the solubility of Boc-N-Me-Lys(2-Cl-Z)-OH in these solvents is essential for optimizing coupling protocols and ensuring the efficient progress of peptide synthesis.

Physicochemical Properties: A Tale of Three Molecules

To understand the solubility of Boc-N-Me-Lys(2-Cl-Z)-OH in DMF and DCM, we must first examine the individual characteristics of each component. The principle of "like dissolves like" is a useful starting point, where solubility is favored when the intermolecular forces of the solute and solvent are similar.

The Solute: Boc-N-Me-Lys(2-Cl-Z)-OH

-

Molecular Structure: This derivative possesses a complex structure with several functional groups that influence its solubility. The tert-butyloxycarbonyl (Boc) group and the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group are bulky and lipophilic, contributing to its solubility in organic solvents[4][5]. The carboxylic acid provides a site for hydrogen bonding.

-

Impact of N-Methylation: The introduction of a methyl group on the alpha-amine has two significant and somewhat opposing effects. Firstly, it increases the molecule's overall lipophilicity and steric bulk. Secondly, by removing a hydrogen bond donor (the N-H proton), it disrupts the potential for intermolecular hydrogen bonding between the amino acid molecules themselves, which can sometimes lead to increased solubility in certain solvents. Theoretical studies on N-methylated amino acids suggest an increase in the dipole moment and polarizability, which can enhance solubility in polar solvents[6][7][8].

The Solvents: DMF and DCM

A comparative summary of the key properties of DMF and DCM is presented below:

| Property | N,N-Dimethylformamide (DMF) | Dichloromethane (DCM) |

| Formula | C₃H₇NO | CH₂Cl₂ |

| Molar Mass | 73.09 g/mol | 84.93 g/mol |

| Type | Polar Aprotic | Moderately Polar |

| Dielectric Constant | 36.7 | 8.93[9] |

| Boiling Point | 153 °C[6] | 39.6 °C[9] |

| Key Features | High solvency power, often termed a "universal solvent" for organic compounds. Can act as a hydrogen bond acceptor.[10][11] | Good at dissolving a wide range of organic compounds, volatile, and less polar than DMF.[7][9] |

Solubility Profile and Predictions

Solubility in DMF

Prediction: High Solubility.

Causality:

-

Analogous Compound Data: Supplier data for the non-methylated analogue, Boc-D-Lys(2-Cl-Z)-OH, explicitly states that a solution of 1 mmole in 2 ml of DMF is clear[12]. This corresponds to a concentration of approximately 207 mg/mL, indicating very high solubility. The L-enantiomer, Boc-L-Lys(2-Cl-Z)-OH, also uses DMF as a solvent for optical rotation measurements, further implying good solubility.

-

Solvent Properties: DMF is a powerful polar aprotic solvent with a high dielectric constant, making it exceptionally effective at solvating large, polarizable molecules with multiple functional groups. Its ability to act as a hydrogen bond acceptor can interact favorably with the carboxylic acid group of the solute.

-

Effect of N-Methylation: The predicted increase in dipole moment upon N-methylation should further enhance the favorable dipole-dipole interactions with the highly polar DMF molecules[6][8]. While N-methylation removes a hydrogen bond donor, the overall polarity of the molecule is maintained or increased, favoring solubility in a polar solvent like DMF.

Solubility in DCM

Prediction: Moderate to Good Solubility.

Causality:

-

Solvent Properties: DCM is a moderately polar solvent and is generally an excellent choice for dissolving protected amino acids[3]. The bulky, lipophilic Boc and 2-Cl-Z protecting groups on Boc-N-Me-Lys(2-Cl-Z)-OH will interact favorably with DCM.

-

Effect of N-Methylation: The increased lipophilicity resulting from N-methylation is expected to improve solubility in a less polar solvent like DCM compared to its non-methylated counterpart.

-

Limiting Factors: While the lipophilic portions of the molecule will be well-solvated, the more polar carboxylic acid and carbamate linkages may not be as effectively solvated by DCM as they are by DMF. This may result in a lower overall solubility compared to DMF.

The logical relationship for solubility prediction is visualized in the following diagram:

Conclusion and Recommendations

Based on the analysis of its physicochemical properties and data from closely related analogues, Boc-N-Me-Lys(2-Cl-Z)-OH is predicted to have high solubility in DMF and moderate to good solubility in DCM.

For practical applications in peptide synthesis:

-

DMF is the recommended solvent for preparing stock solutions and for use in coupling reactions where high concentrations are desired to drive the reaction to completion. Its superior solvating power for the polar functional groups of the amino acid derivative makes it a more reliable choice.

-

DCM can be a suitable solvent , particularly in Boc-based solid-phase peptide synthesis where it is commonly used for washing steps. However, researchers should be mindful that its solvating power may be less than that of DMF, and solubility limits could be reached at lower concentrations.

It is strongly recommended that researchers perform the experimental determination outlined in this guide to obtain precise, quantitative solubility data for their specific batches of Boc-N-Me-Lys(2-Cl-Z)-OH under their experimental conditions. This empirical data will provide the most accurate foundation for robust and reproducible peptide synthesis protocols.

References

-

Honarparvar, B., et al. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 13(48), 11667-11681. Available at: [Link]

-

National Center for Biotechnology Information (2024). Dichloromethane. PubChem Compound Summary for CID 6344. Available at: [Link]

-

Aapptec (n.d.). Solvents for Solid Phase Peptide Synthesis. Available at: [Link]

-

National Center for Biotechnology Information (2024). Boc-Lys(2-Cl-Z)-OH. PubChem Compound Summary for CID 7269331. Available at: [Link]

-

Univar Solutions. Dimethylformamide, Technical Grade, Liquid. Available at: [Link]

-

LifeTein (n.d.). How to predict peptide solubility? Available at: [Link]

-

ResearchGate (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: A DFT study. Available at: [Link]

-

Chi, H., et al. (2014). A convenient preparation of N(ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. Amino Acids, 46(5), 1305-11. Available at: [Link]

-

AAPPTec. Technical Support Information Bulletin 1208. Available at: [Link]

-

AAPPTec. Boc-Lys(2-Cl-Z)-OH [54613-99-9]. Available at: [Link]

-

Jad, Y. E., et al. (2016). Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions. ACS Sustainable Chemistry & Engineering, 4(10), 5551-5555. Available at: [Link]

-

Gruber, P., & Hofmann, T. (2005). Chemoselective synthesis of peptides containing major advanced glycation end-products of lysine and arginine. Journal of Peptide Research, 66(3), 111-124. Available at: [Link]

-

National Center for Biotechnology Information (2024). Boc-Lys(Z)-OH. PubChem Compound Summary for CID 2724765. Available at: [Link]

- Google Patents. US3780015A - Process for preparing lysine containing peptides.

-

Lazzari, P., et al. (2024). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research. Available at: [Link]

-

The Royal Society of Chemistry. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: A DFT study - Supplementary Information. Available at: [Link]

-

ResearchGate. Solubility of amino acid (AA) derivatives in DMF, neat green solvents... Available at: [Link]

-

AAPPTec. Solvents for Solid Phase Peptide Synthesis. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. peptide.com [peptide.com]

- 4. Boc-Lys(2-Cl-Z)-OH | C19H27ClN2O6 | CID 7269331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chempep.com [chempep.com]

- 6. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Prediction and improvement of protected peptide solubility in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fluorochem.co.uk [fluorochem.co.uk]

- 11. researchgate.net [researchgate.net]

- 12. Boc-D-Lys(2-Cl-Z)-OH (cryst) Novabiochem 57096-11-4 [sigmaaldrich.com]

Topic: The Strategic Incorporation of N-Methyl Lysine in Modern Peptidomimetic Drug Design

An In-depth Technical Guide

Abstract

Post-translational modifications (PTMs) represent a critical layer of biological regulation, and among them, the methylation of lysine residues is a key epigenetic and signaling mark. In the field of drug discovery, leveraging this subtle modification offers a sophisticated strategy for designing potent and specific peptidomimetics. The incorporation of N-methylated lysine—in its monomethyl (Kme1), dimethyl (Kme2), or trimethyl (Kme3) forms—can profoundly alter the physicochemical properties of a peptide, transforming its therapeutic potential. This guide provides a comprehensive overview of the rationale, synthetic methodologies, and strategic applications of N-methyl lysine in the design of next-generation peptide-based therapeutics. We will explore its impact on conformational stability, proteolytic resistance, and target binding affinity, providing field-proven insights and detailed protocols for its successful implementation.

The Rationale: Why N-Methyl Lysine is a Power Tool for Peptidomimetics

The therapeutic utility of native peptides is often hampered by poor metabolic stability and low cell permeability. Peptidomimetic design seeks to overcome these limitations by introducing non-natural amino acids or backbone modifications that retain or enhance biological activity while improving drug-like properties. N-methyl lysine is a particularly powerful tool in this endeavor for several key reasons.

First, it directly mimics a crucial biological recognition motif. Histone tails, for example, are read by a host of "reader" proteins, such as those containing bromodomains and chromodomains, which specifically recognize methylated lysine residues. By incorporating N-methyl lysine into a peptide sequence, we can design potent and selective inhibitors of these protein-protein interactions (PPIs), which are often implicated in cancer and inflammatory diseases.

Second, the progressive methylation of the lysine side-chain amine (NH3+) systematically alters its biophysical properties:

-

Size and Steric Hindrance: The addition of methyl groups increases the steric bulk of the lysine side chain.

-

Hydrophobicity: Methylation reduces the polarity of the side chain, increasing its hydrophobicity.

-

Basicity (pKa): The pKa of the lysine side-chain amine is subtly lowered, though it remains positively charged at physiological pH. This charge is crucial for maintaining interactions with negatively charged pockets in target proteins.

-

Hydrogen Bonding: The number of hydrogen bond donors is sequentially removed (from three in Lys to zero in Lys(Me)3), which significantly impacts binding interactions.

These changes collectively enhance the proteolytic stability of the peptide by sterically shielding adjacent peptide bonds from enzymatic cleavage and can enforce specific bioactive conformations, thereby improving binding affinity and specificity.

Table 1: Comparative Biophysical Properties of N-Methylated Lysine

| Property | Lysine (K) | Monomethyl-Lysine (Kme1) | Dimethyl-Lysine (Kme2) | Trimethyl-Lysine (Kme3) |

| Charge at pH 7.4 | +1 | +1 | +1 | +1 |

| pKa | ~10.5 | ~10.4 | ~10.2 | N/A (Quaternary Amine) |

| H-Bond Donors | 3 | 2 | 1 | 0 |

| Relative Hydrophobicity | Low | Moderate | High | Very High |

| Primary Interaction | Electrostatic, H-Bonding | Electrostatic, H-Bonding, Hydrophobic | Electrostatic, Hydrophobic | Electrostatic, Cation-π |

Synthetic Methodologies for Incorporating N-Methyl Lysine

The successful integration of N-methyl lysine into a peptide sequence requires specialized synthetic strategies. The primary method used in modern drug development is solid-phase peptide synthesis (SPPS) utilizing pre-functionalized Fmoc-protected amino acid building blocks.

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The most efficient method involves the use of commercially available or custom-synthesized Fmoc-protected N-ε-methylated lysine derivatives. The general workflow is as follows:

-

Fmoc-Lys(Me, Boc)-OH: For monomethylated lysine. The methyl group is on the ε-amine, which is then protected with a Boc group.

-

Fmoc-Lys(Me2)-OH: For dimethylated lysine. The ε-amine is already dimethylated, and no further protection is needed as it cannot form a urea derivative.

-

Fmoc-Lys(Me3)-Cl or other salt forms: For trimethylated lysine. This is a quaternary ammonium salt.

The synthesis proceeds via standard Fmoc-SPPS protocols, where the N-terminal Fmoc group is removed with piperidine, followed by coupling of the next amino acid using activators like HBTU or HATU.

Diagram 1: SPPS Workflow for N-Methyl Lysine Incorporation

Caption: Standard Fmoc-SPPS cycle for incorporating N-methyl lysine derivatives.

On-Resin and Post-Synthetic Reductive Amination

An alternative, though more complex, method is to perform the methylation after the lysine has been incorporated into the peptide chain. This is typically done via reductive amination on the resin-bound peptide.

-

Resin Preparation: Synthesize the peptide on a solid support up to the point of lysine incorporation, using a lysine with an orthogonal protecting group on its ε-amine, such as Alloc or Dde.

-

Orthogonal Deprotection: Selectively remove the Alloc group using Pd(PPh3)4 or the Dde group with 2% hydrazine in DMF, exposing the primary ε-amine.

-

Monomethylation:

-

Treat the resin with a solution of formaldehyde (excess) in a non-protic solvent like DMF.

-

Add a mild reducing agent, such as sodium cyanoborohydride (NaBH3CN), to reduce the resulting imine to a secondary amine (monomethylated lysine).

-

Wash the resin thoroughly with DMF.

-

-

Dimethylation (if desired): Repeat step 3. The secondary amine will react again with formaldehyde to form an iminium ion, which is then reduced to the tertiary dimethylamine.

-

Synthesis Continuation: Proceed with the Fmoc-SPPS for the remaining amino acids.

-

Cleavage and Purification: Cleave the final peptide from the resin and purify using standard procedures.

Trustworthiness Note: This protocol requires careful optimization. The choice of reducing agent is critical; NaBH3CN is preferred over the more reactive NaBH4 as it is stable under the mildly acidic conditions required for imine formation and does not reduce the aldehyde starting material. Success should be validated at each step using a small resin sample and a colorimetric test (e.g., Kaiser test) to confirm the reaction completion.

Case Study: Designing Inhibitors for Bromodomain-Containing Protein 4 (BRD4)

BRD4 is a key epigenetic reader protein that recognizes acetylated lysine (Kac) residues on histone tails, playing a critical role in transcriptional activation. Its dysregulation is a hallmark of several cancers, making it a prime therapeutic target. While many small molecule inhibitors exist, peptidomimetics offer a route to higher specificity.

The natural binding partner for BRD4 is the H4 histone tail acetylated at lysine 12 (H4K12ac). Drug designers have explored replacing this acetylated lysine with N-methylated lysine derivatives to modulate binding and improve drug-like properties.

Diagram 2: Logic of Peptidomimetic Inhibition of BRD4

Chemical Stability of 2-Cl-Z Protecting Group in N-Methyl Amino Acids

Executive Summary

The synthesis of N-methylated peptides represents a critical frontier in therapeutic development, offering enhanced metabolic stability and membrane permeability.[1] However, the introduction of N-methyl amino acids (NMAs) complicates standard Solid-Phase Peptide Synthesis (SPPS) protocols, necessitating robust protecting group strategies.

This guide focuses on the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group, a pivotal tool in the Boc/Benzyl strategy.[1] Unlike the standard benzyloxycarbonyl (Z) group, 2-Cl-Z possesses a unique electronic profile that renders it highly resistant to the repetitive trifluoroacetic acid (TFA) treatments required for Boc removal, while remaining cleavable by hydrogen fluoride (HF). This stability is particularly vital when synthesizing hindered N-methylated sequences, where extended coupling times and forcing conditions can lead to the premature degradation of less stable side-chain protection.[1]

Part 1: The Chemistry of 2-Cl-Z Stability[1]

Structural Mechanism: The Ortho-Chloro Effect

The enhanced stability of the 2-Cl-Z group compared to the parent Z group is driven by the inductive effect (-I) of the chlorine atom at the ortho position.[1]

During acidolytic cleavage (e.g., with TFA), the rate-limiting step is the formation of the benzyl carbocation.

-

Standard Z Group: The benzyl carbocation is relatively stable, allowing cleavage to occur slowly in TFA.

-

2-Cl-Z Group: The chlorine atom is electron-withdrawing.[1] It pulls electron density away from the benzylic carbon, significantly destabilizing the transition state carbocation . This raises the activation energy for cleavage, rendering the group stable to 50% TFA but still susceptible to stronger acids like HF or HBr.

Visualization: Acidolysis Mechanism & Inductive Effect

Figure 1: Mechanistic pathway of 2-Cl-Z acidolysis. The electron-withdrawing chlorine atom destabilizes the carbocation intermediate, preventing cleavage in TFA.

Part 2: Stability Profile & Comparative Data

The following matrix compares 2-Cl-Z against other common protecting groups used in N-methyl peptide synthesis.

Acid Stability Matrix

| Protecting Group | Structure | 50% TFA (Boc Removal) | Liquid HF (Final Cleavage) | HBr / AcOH | Hydrogenolysis (H₂/Pd) |

| Boc | tert-Butyloxycarbonyl | Labile (< 5 min) | Labile | Labile | Stable |

| Z (Cbz) | Benzyloxycarbonyl | Slow Leakage (t½ ~10h) | Labile | Labile | Labile |

| 2-Cl-Z | 2-Chlorobenzyloxycarbonyl | Stable (t½ > 400h) | Labile | Labile | Labile (Slow) |

| 2,6-Cl-Z | 2,6-Dichlorobenzyloxycarbonyl | Highly Stable | Labile | Stable | Labile (Very Slow) |

Why 2-Cl-Z for N-Methyl Peptides?

N-methyl amino acids introduce two specific challenges that necessitate 2-Cl-Z:

-

Steric Hindrance: Coupling N-methyl residues is slow.[1] It often requires double coupling or elevated temperatures.[1] Standard Z groups on side chains (like Lysine) may degrade under these prolonged stress conditions.[1] 2-Cl-Z remains intact.[1]

-

Diketopiperazine (DKP) Formation: In sequences like H-NMeAA-AA-Resin, the N-terminal amine can attack the ester linkage, cleaving the dipeptide as a cyclic DKP.[1] While 2-Cl-Z is usually on the side chain, its stability allows for the use of "Low-High" HF cleavage protocols that can minimize side reactions associated with complex N-methylated sequences.[1]

Part 3: Application in N-Methyl Peptide Synthesis[1]

Synthesis Workflow

The following diagram outlines the decision process for using 2-Cl-Z in a Boc-SPPS campaign containing N-methyl amino acids.

Figure 2: Workflow for incorporating 2-Cl-Z in N-methyl peptide synthesis to ensure side-chain integrity.

Part 4: Experimental Protocols